3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are characterized by a benzopyran-4-one structure, which is a benzene ring fused to a pyran ring with a ketone group at the fourth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to stimulate γ globin gene expression and erythropoiesis in vivo .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, was found to undergo acidolysis in aqueous 1,4-dioxane containing hbr, hcl, or h2so4, leading to the formation of an enol ether compound .
Biochemical Pathways
Related compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been associated with the stimulation of γ globin gene expression and erythropoiesis .
Pharmacokinetics
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, is known to be an orally active short-chain fatty acid . More research is needed to determine the ADME properties of 3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one.
Result of Action
Related compounds have been shown to stimulate γ globin gene expression and erythropoiesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A compound with similar methoxy substitutions on the aromatic ring.
3,4-Dimethoxyphenylpropanoic acid: Another related compound with a propanoic acid moiety.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is unique due to its chromone structure, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the chromone moiety allows for diverse chemical reactivity and potential biological activities that may not be observed in other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-13-6-4-12-8-14(18(19)23-16(12)10-13)11-5-7-15(21-2)17(9-11)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMBKKMQJONPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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